4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile
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Overview
Description
4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a dichlorobenzoyl group attached to a pyrrole ring, which is further substituted with a methyl group and a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
“2,3-Dichlorobenzoyl chloride” is classified as dangerous. It causes severe skin burns and eye damage. It may also be corrosive to metals . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,3-dichlorobenzoic acid and 2,3-Dichlorobenzoyl chloride , are often used in the synthesis of various pharmaceuticals and could potentially interact with a wide range of biological targets.
Mode of Action
A compound with a similar structure, 1-(2,3-dichlorobenzoyl)-4-(2-methylbenzoyl)thiosemicarbazide, has been found to possess anticancer activity, potentially through the inhibition of human dna topoisomerase ii .
Biochemical Pathways
Compounds with similar structures are often involved in a wide range of biochemical reactions, including those related to the metabolism of polychlorinated biphenyls (pcbs) .
Result of Action
Based on the potential anticancer activity of a structurally similar compound , it is possible that this compound could induce cell death or inhibit cell proliferation in certain types of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of 2,3-dichlorobenzoyl chloride with 1-methyl-1H-pyrrole-2-carbonitrile. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The dichlorobenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichlorobenzoyl cyanide
- 2,3-dichlorobenzoyl chloride
- 2,3-dichlorobenzoyl nitrile
Uniqueness
4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
4-(2,3-dichlorobenzoyl)-1-methylpyrrole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c1-17-7-8(5-9(17)6-16)13(18)10-3-2-4-11(14)12(10)15/h2-5,7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNAUARQOFWSNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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